5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-12-6-5-9-8(7-12)3-2-4-10(9)11/h2-4H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEOSCCQOZDXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves introducing a methyl group at the 2-position of a pre-synthesized 5-fluoro-1,2,3,4-tetrahydroisoquinoline (5-F-THIQ) core. The alkylation step typically employs methyl iodide (MeI) or dimethyl sulfate as alkylating agents under basic conditions.
Experimental Procedure
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Substrate Preparation : 5-F-THIQ is synthesized via cyclization of a fluorinated phenethylamine precursor.
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Methylation :
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5-F-THIQ (4.2 mmol) is dissolved in anhydrous N,N-dimethylformamide (DMF, 5 mL).
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Methyl iodide (2.0 mmol) and potassium carbonate (1.0 mmol) are added.
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The mixture is heated at 40°C for 24 hours.
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Workup :
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The reaction is quenched with ice-water, extracted with diethyl ether, and purified via flash chromatography (hexane/ethyl acetate gradient).
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Key Findings
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Side Reactions : Competing N-alkylation is mitigated by using a polar aprotic solvent (DMF) and excess methyl iodide.
Reductive Cyclization of Fluorinated Imines
Reaction Overview
This approach constructs the tetrahydroisoquinoline ring system via reductive cyclization of a fluorinated imine intermediate. The method is adapted from protocols for N-aryl-THIQ derivatives.
Experimental Procedure
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Imine Formation :
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2-Fluorobenzaldehyde reacts with methylamine in ethanol at room temperature for 12 hours.
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Reductive Cyclization :
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The imine (0.5 mmol) is treated with triethylsilane (Et<sub>3</sub>SiH, 2.5 equiv) and trifluoroacetic acid (TFA, 13 equiv) in dichloromethane (DCM).
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The mixture is stirred at room temperature for 2.5 hours.
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Workup :
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The product is extracted with DCM, washed with brine, and purified via flash chromatography.
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Key Findings
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Limitations : Lower yields compared to alkylation due to competing reduction pathways.
Comparative Analysis of Methods
Mechanistic Insights
Alkylation Pathway
The methyl group is introduced via an S<sub>N</sub>2 mechanism, where the deprotonated secondary amine of 5-F-THIQ attacks methyl iodide. The polar aprotic solvent stabilizes the transition state, enhancing reaction kinetics.
Reductive Cyclization Pathway
Et<sub>3</sub>SiH acts as a hydride donor, reducing the imine to a secondary amine, which undergoes intramolecular cyclization. TFA protonates intermediates, facilitating the reaction.
Optimization Strategies
Temperature and Solvent Effects
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives .
Scientific Research Applications
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline with its analogs:
| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Applications |
|---|---|---|---|---|---|---|
| 5-Fluoro-2-methyl-1,2,3,4-THIQ* | 5-F, 2-CH₃ | C₁₀H₁₂FN | 165.21 | N/A | N/A | Under investigation |
| 5-Bromo-8-fluoro-2-methyl-1,2,3,4-THIQ | 5-Br, 8-F, 2-CH₃ | C₁₀H₁₁BrFN | 244.10 | N/A | N/A | Pharmaceutical intermediates |
| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | 2-CH₃ | C₁₀H₁₃N | 147.22 | 123 (35 Torr) | 0.9896 | Synthetic precursor |
| 5-(Trifluoromethyl)-1,2,3,4-THIQ·HCl | 5-CF₃ | C₁₀H₁₀F₃N·HCl | 237.65 | 217.4 ± 35.0 | N/A | Medicinal chemistry |
| 5-Hydroxy-2-methyl-1,2,3,4-THIQ | 5-OH, 2-CH₃ | C₁₀H₁₃NO | 163.22 | N/A | N/A | Reduction chemistry studies |
Notes:
Key Observations :
- Substituent Effects: Fluorine and bromine at position 5 increase molar mass significantly compared to the non-halogenated analog (147.22 vs. 165.21 and 244.10 g/mol). The trifluoromethyl group in 5-(Trifluoromethyl)-THIQ·HCl further elevates molecular weight (237.65 g/mol) and boiling point due to increased polarity .
Biological Activity
5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (5F-THIQ) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 5F-THIQ, including its mechanisms of action, therapeutic potentials, and recent research findings.
Overview of this compound
5F-THIQ belongs to the tetrahydroisoquinoline class of compounds, which are known for their structural diversity and pharmacological relevance. The introduction of fluorine at the 5-position enhances the compound's lipophilicity and potential biological activity.
The biological activity of 5F-THIQ is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : 5F-THIQ has shown affinity for several neurotransmitter receptors, including dopamine and opioid receptors. These interactions can modulate neurotransmission and influence behavior.
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. In vitro studies have reported IC50 values indicating effective inhibition compared to standard drugs like donepezil .
Biological Activities
Recent studies have elucidated various biological activities associated with 5F-THIQ:
- Neuroprotective Effects : Research indicates that 5F-THIQ may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in treating neurodegenerative disorders .
- Anticancer Properties : Preliminary studies have shown that 5F-THIQ exhibits cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains, demonstrating promising results that warrant further investigation .
Case Study 1: Neuroprotective Activity
In a study focusing on the neuroprotective effects of 5F-THIQ in a mouse model of Parkinson's disease, administration of the compound resulted in significant improvement in motor functions and a reduction in dopaminergic neuron loss. The study highlighted the role of oxidative stress reduction as a key mechanism .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of 5F-THIQ demonstrated its effectiveness against breast cancer cell lines (MCF-7). The results indicated that treatment with 5F-THIQ led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM .
Table 1: Biological Activities of this compound
Q & A
Q. What are the key synthetic routes for preparing 5-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of β-phenylethylamine derivatives followed by fluorination and alkylation. For example:
- Cyclization : Use dehydrating agents like phosphorus oxychloride (POCl₃) under anhydrous conditions at elevated temperatures to form the tetrahydroisoquinoline core .
- Fluorination : Introduce fluorine at position 5 using fluorinating agents (e.g., Selectfluor) in inert atmospheres to avoid side reactions .
- Methylation : Alkylate position 2 with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃) .
- Yield Optimization : Monitor reaction progress via TLC/HPLC and adjust temperature/pH to minimize byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm ring substitution patterns and methyl/fluorine positions. For example, fluorine-induced deshielding in ¹³C NMR distinguishes position 5 .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₀H₁₂FN) and isotopic patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing (if crystalline derivatives are synthesized) .
Q. How does the solubility of this compound impact experimental design?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays due to moderate solubility in aqueous buffers.
- Salt Formation : Improve solubility by synthesizing hydrochloride salts (common for tetrahydroisoquinolines) .
- Quantitative Analysis : Calibrate UV-Vis or HPLC methods in solvents like methanol/water mixtures to account for solubility limits .
Advanced Research Questions
Q. How do structural modifications at positions 2 (methyl) and 5 (fluoro) affect biological activity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., 5-Cl, 2-ethyl) and test in bioassays (e.g., enzyme inhibition, receptor binding).
- Methyl Group Impact : The 2-methyl group enhances lipophilicity, potentially improving blood-brain barrier penetration .
- Fluorine Effects : Fluorine at position 5 increases metabolic stability and modulates electron density, altering target binding .
- Data Interpretation : Use computational docking (e.g., AutoDock) to map steric/electronic interactions with biological targets .
Q. How can computational modeling guide the design of this compound derivatives?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to predict binding affinities and residence times .
- QSAR Models : Train models on bioactivity data (e.g., IC₅₀ values) to correlate substituent properties (logP, polar surface area) with efficacy .
- ADMET Prediction : Tools like SwissADME assess absorption, toxicity, and CYP450 interactions early in development .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables (e.g., cell lines, incubation time) to ensure reproducibility .
- Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers .
- Structural Validation : Re-synthesize disputed compounds and confirm purity via HPLC/NMR to rule out batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
